5-Methylcyclocytidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

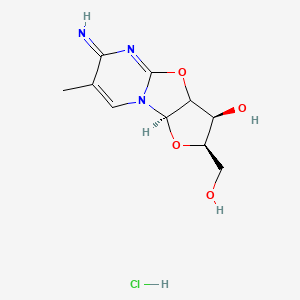

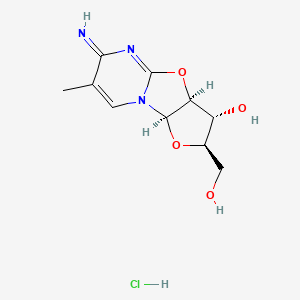

Molecular Formula |

C10H14ClN3O4 |

|---|---|

Molecular Weight |

275.69 g/mol |

IUPAC Name |

(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H/t5-,6+,7?,9-;/m1./s1 |

InChI Key |

NTLAKIOXMNOMIC-CGZCCFLKSA-N |

Isomeric SMILES |

CC1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of 5-Methylcytidine (m5C) RNA Modification in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "5-Methylcyclocytidine hydrochloride" did not yield specific information on this compound. The following guide focuses on the broader, extensively researched topic of 5-methylcytidine (m5C), a significant RNA modification implicated in cancer. It is presumed that interest in "this compound" relates to the modulation of the m5C pathway.

Executive Summary

The field of epitranscriptomics has identified 5-methylcytidine (m5C) as a critical post-transcriptional modification of RNA, playing a pivotal role in the initiation and progression of various cancers.[1][2][3] This modification, dynamically regulated by a set of proteins known as "writers," "erasers," and "readers," influences multiple aspects of RNA metabolism, including stability, translation, and nuclear export.[1][4] Dysregulation of the m5C landscape is a hallmark of many malignancies, leading to altered expression of oncogenes and tumor suppressors, and consequently impacting cell proliferation, metastasis, metabolic reprogramming, and therapeutic resistance.[1][2] This guide provides a detailed overview of the molecular mechanisms of m5C in cancer, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

The m5C Regulatory Machinery

The levels and functional consequences of m5C modification are controlled by three main classes of proteins:

-

Writers (Methyltransferases): These enzymes catalyze the addition of a methyl group to cytosine residues on RNA. The most prominent writers include:

-

NSUN2 (NOP2/Sun RNA methyltransferase 2): A key methyltransferase that modifies mRNA, tRNA, and other RNAs.[1][3] It is frequently overexpressed in various cancers and its activity is linked to increased tumor growth.[1]

-

NOP2/NSUN1 (NOP2 homolog, nucleolar protein): Primarily involved in the m5C modification of ribosomal RNA (rRNA), which can affect ribosome biogenesis and protein translation.

-

TRDMT1/DNMT2 (tRNA aspartic acid methyltransferase 1): While structurally similar to DNA methyltransferases, its primary role is the methylation of tRNA, which is crucial for tRNA stability and function.[2]

-

-

Erasers (Demethylases): These enzymes remove the methyl group from cytosine.

-

TET2 (Tet methylcytosine dioxygenase 2): Known for its role in DNA demethylation, TET2 can also oxidize m5C on RNA to 5-hydroxymethylcytosine (hm5C), initiating a demethylation process.[5] In some leukemias, TET2 acts as a tumor suppressor by removing methylation from oncogene mRNAs, reducing their stability.[5]

-

ALKBH1 (AlkB homolog 1): Another demethylase implicated in removing m5C from RNA.

-

-

Readers (m5C-Binding Proteins): These proteins recognize and bind to m5C-modified RNA, mediating the downstream functional effects.

-

YBX1 (Y-box binding protein 1): A well-established m5C reader that can enhance the stability and translation of target mRNAs, often promoting cancer progression.[2][3]

-

ALYREF (Aly/REF export factor): This protein acts as an m5C reader and is involved in the nuclear export of m5C-modified mRNA, thereby influencing gene expression.[2] In hepatocellular carcinoma, ALYREF stabilizes EGFR mRNA by binding to its m5C sites, activating the STAT3 pathway.[2]

-

Caption: The 5-Methylcytidine (m5C) Regulatory Machinery and its Impact on Cancer.

Core Mechanism of Action in Cancer Cells

The primary mechanism by which m5C modifications exert their effects in cancer is through the post-transcriptional regulation of gene expression. This process can be broken down into several key steps:

-

Modification of RNA: "Writer" enzymes, particularly NSUN2, are often upregulated in cancer and deposit m5C marks on specific target RNAs, including the mRNAs of oncogenes and the lncRNAs that regulate cancer pathways.[1]

-

Recognition by Readers: "Reader" proteins like YBX1 and ALYREF bind to these m5C sites.

-

Altered RNA Fate: This binding event alters the fate of the RNA molecule.

-

Increased Stability: YBX1 is known to protect m5C-modified mRNA from degradation, leading to an accumulation of the transcript and, consequently, higher levels of the oncoprotein it encodes.[2][3]

-

Enhanced Translation: By recruiting components of the translation machinery or unfolding RNA secondary structures, m5C readers can promote more efficient protein synthesis from the modified mRNA.

-

Nuclear Export: ALYREF facilitates the transport of m5C-modified mRNA from the nucleus to the cytoplasm, making it available for translation.[2]

-

This cascade results in the overexpression of proteins that drive cancer hallmarks such as uncontrolled proliferation, invasion, angiogenesis, and resistance to therapy.[1][4]

Impact on Key Signaling Pathways

The dysregulation of m5C modification has been shown to impact several critical cancer-related signaling pathways:

-

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. The m5C machinery can enhance the stability and translation of mRNAs encoding key components of this pathway, such as receptor tyrosine kinases (e.g., EGFR), leading to its constitutive activation.[6][7]

-

MAPK/ERK Pathway: In esophageal squamous cell carcinoma, NSUN2-mediated methylation of GRB2 mRNA activates the PI3K/AKT and ERK/MAPK signaling pathways.[3]

-

Wnt/β-catenin Pathway: In hepatocellular carcinoma, NSUN2 has been shown to enhance the activity of the Wnt/β-catenin signaling pathway.[5]

-

STAT3 Pathway: The m5C reader ALYREF can stabilize EGFR mRNA, leading to the activation of the downstream STAT3 pathway, which promotes cancer progression.[2]

Caption: Influence of m5C on the PI3K/AKT Signaling Pathway in Cancer.

Quantitative Data Summary

The following table summarizes representative quantitative data from preclinical studies. Due to the limited search results for a specific compound, the data focuses on the effects of modulating m5C regulatory proteins.

| Cancer Type | Target/Modulation | Cell Line | Key Quantitative Finding | Reference |

| Breast Cancer | MBIC (potential MTA) | MCF-7 | IC50 = 0.73 ± 0.0 μM | [8][9] |

| Breast Cancer | MBIC (potential MTA) | MDA-MB-231 | IC50 = 20.4 ± 0.2 μM | [8][9] |

| Breast Cancer | Survivin silencing + MBIC | MDA-MB-231 | 4.5-fold increase in sensitivity to MBIC (IC50 = 4.4 ± 0.3 μM) | [8][9] |

| Breast Cancer | MBIC treatment (in vivo) | BALB/c mice | 79.7% reduction in tumor volume compared to untreated group after 4 weeks | [8][9] |

| Breast Cancer | GSI + Docetaxel | Patients | Decrease in CD44+/CD24- and ALDH+ cancer stem cell populations observed in tumor biopsies | [10] |

MTA: Microtubule Targeting Agent; GSI: Gamma Secretase Inhibitor. Data for MBIC is included as an example of a small molecule affecting cancer cell viability, a common endpoint in studies that might investigate m5C pathways.

Experimental Protocols

Investigating the role of m5C in cancer involves a multi-step process to identify m5C sites, validate the function of regulatory proteins, and determine the downstream consequences.

Caption: Experimental Workflow for Investigating m5C in Cancer.

6.1 m5C-Seq (or MeRIP-Seq): Global Mapping of m5C Sites

-

RNA Isolation: Extract total RNA from cancer cells or tissues of interest.

-

RNA Fragmentation: Fragment the RNA into smaller pieces (e.g., ~100 nucleotides).

-

Immunoprecipitation (IP): Use an antibody specific to m5C to pull down the RNA fragments containing this modification.

-

Library Preparation: Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input RNA (a sample of the fragmented RNA before IP).

-

High-Throughput Sequencing: Sequence the libraries using a platform like Illumina.

-

Data Analysis: Align reads to the reference genome/transcriptome and identify peaks in the IP sample relative to the input. These peaks represent m5C-modified regions.

6.2 RNA Immunoprecipitation (RIP-qPCR): Validating Reader-Target Interaction

-

Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-RNA interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the m5C "reader" protein of interest (e.g., YBX1). The antibody should be coupled to magnetic beads.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the protein-antibody-bead complex and purify it.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific to the putative target mRNA identified from m5C-Seq. An enrichment compared to an IgG control indicates a direct interaction.

6.3 Functional Assays Following Genetic Knockdown

-

Transfection/Transduction: Introduce siRNA or shRNA targeting the m5C writer or reader (e.g., NSUN2 or YBX1) into cancer cells to knock down its expression.

-

Confirmation of Knockdown: Verify the reduction in mRNA and protein levels using qRT-PCR and Western Blot.

-

Phenotypic Assays:

-

Proliferation Assay: Use assays like MTT, BrdU incorporation, or cell counting to measure changes in cell proliferation rates.

-

Migration/Invasion Assay: Employ Transwell or wound-healing assays to assess changes in cell motility and invasive potential.

-

Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the rate of apoptosis.

-

-

Target Gene Expression Analysis: Measure the mRNA and protein levels of downstream target genes to confirm the mechanistic link between the m5C regulator and its target.

Therapeutic Implications and Future Directions

The critical role of m5C modification in driving cancer progression makes its regulatory machinery an attractive target for therapeutic intervention. Targeting the "writer" enzymes like NSUN2 with small molecule inhibitors could prevent the aberrant methylation of oncogenic RNAs. Similarly, disrupting the interaction between "reader" proteins and their m5C-modified targets could destabilize oncoproteins. The development of such targeted therapies represents a promising strategy to overcome drug resistance and improve outcomes for cancer patients. Further research is needed to fully elucidate the complex regulatory network of m5C and to develop potent and specific inhibitors for clinical use.

References

- 1. Epitranscriptomic mechanisms and implications of RNA m5C modification in cancer [thno.org]

- 2. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. m5C RNA methylation in cancer: from biological mechanism to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

What is the CAS number for 5-Methylcyclocytidine hydrochloride

An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride

CAS Number: 51391-96-9

This technical guide provides a comprehensive overview of this compound, a nucleoside analogue with potential applications in biomedical research, particularly in the development of anticancer and antiviral therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a synthetic derivative of cytidine. The hydrochloride salt form enhances its stability and solubility for experimental use. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51391-96-9 | [1] |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [1] |

| Molecular Weight | 275.69 g/mol | [1] |

| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride | |

| Synonyms | O-2,3'-Anhydro-5-methylcytidine hydrochloride, CMC.HCl | [1] |

| Physical Description | Solid | |

| Storage Conditions | 2-8°C |

Potential Therapeutic Applications and Mechanism of Action

This compound is classified as a nucleoside analogue, a class of compounds known for their ability to interfere with nucleic acid synthesis. This property underlies its potential as both an anticancer and antiviral agent.

Anticancer Activity: The proposed mechanism of action in cancer cells involves the inhibition of DNA synthesis. As a nucleoside analogue, it can be incorporated into growing DNA chains, leading to chain termination and halting cell proliferation. Furthermore, it is suggested that this compound may induce apoptosis, or programmed cell death, in malignant cells.

Antiviral Activity: Similar to its anticancer properties, the antiviral activity of this compound is believed to stem from its ability to inhibit viral replication by interfering with the synthesis of viral nucleic acids.

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not widely published. However, the synthesis of related nucleoside analogues typically involves multi-step chemical reactions starting from protected sugar and nucleobase precursors.

Characterization of the final compound would involve standard analytical techniques to confirm its identity and purity. While specific experimental data for this compound is limited, the following methods would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

-

Mass Spectrometry (MS): This technique would be used to determine the precise molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound.

Experimental Protocols

Due to the limited availability of published research specifically on this compound, detailed experimental protocols for its use are not established. However, based on its proposed mechanism of action, standard assays for evaluating anticancer and antiviral compounds would be applicable.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It would be a primary screen to determine the cytotoxic effects of this compound on various cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

General Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

General Protocol:

-

Cell Treatment: Treat cells with this compound at concentrations around its predetermined IC₅₀ value.

-

Cell Harvesting: After the desired incubation time, harvest the cells.

-

Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Logical Relationships

The potential mechanism of action of this compound as a nucleoside analogue suggests its involvement in the DNA damage response pathway . Its incorporation into DNA would likely trigger cellular stress signals, leading to the activation of proteins involved in cell cycle arrest and apoptosis.

The logical workflow for investigating the anticancer activity of this compound is outlined below.

A simplified diagram illustrating the proposed mechanism of action leading to apoptosis is presented below.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. Further in-depth research and experimental validation are necessary to fully understand the properties and potential applications of this compound.

References

5-Methylcyclocytidine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Methylcyclocytidine hydrochloride. The information is intended to support research, development, and application of this compound in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

This compound is a nucleoside analogue of cytidine.[1] It is recognized for its potential as an anticancer and antiviral agent due to its ability to interfere with nucleotide synthesis and viral replication.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [1][2][][4][5] |

| Molecular Weight | 275.69 g/mol | [1][2][][4][5][6] |

| CAS Number | 51391-96-9 | [1][2][][4][5][6][7] |

| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride | [1][][6] |

| Synonyms | CMC.HCl, O-2,3'-Anhydro-5-methylcytidine hydrochloride, (2R,3R,3aS,9aR)-2-(Hydroxymethyl)-6-imino-7-methyl-3,3a,6,9a-tetrahydro-2H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-3-ol Hydrochloride | [1][][6] |

| Predicted Boiling Point | 422.4 ± 55.0 °C at 760 mmHg | [1][] |

| Predicted Density | 1.88 ± 0.1 g/cm³ | [1][] |

| Purity | ≥95% | [1][] |

| Storage Conditions | Store at 2-8°C | [1][][4] |

| Appearance | Crystalline solid | [8] |

| Melting Point | Data not available in the reviewed literature. | |

| Solubility | Specific quantitative data not available in the reviewed literature. Generally, hydrochloride salts of nucleoside analogues exhibit some degree of aqueous solubility. |

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.[9][10]

Determination of Solubility

Solubility is a crucial parameter that influences a drug's bioavailability and formulation development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) in a sealed flask. The presence of excess solid is essential to ensure that the solution reaches saturation.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[11][12][13][14]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation.[11][12][14]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Reporting: The solubility is expressed in units such as mg/mL or µg/mL.

Mechanism of Action and Signaling Pathways

This compound is a purine nucleoside analog that exerts its cytotoxic effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[5]

Inhibition of DNA Synthesis

As a nucleoside analog, this compound is believed to be metabolized intracellularly to its triphosphate form. This active metabolite can then be incorporated into the growing DNA chain during replication. The presence of the analog in the DNA can lead to chain termination or create a dysfunctional DNA strand, ultimately halting DNA synthesis.

Caption: Hypothetical workflow for the inhibition of DNA synthesis by this compound.

Induction of Apoptosis

The disruption of DNA synthesis and the incorporation of nucleoside analogs into DNA can trigger cellular stress responses, leading to programmed cell death, or apoptosis. This process involves a cascade of signaling events that ultimately result in the dismantling of the cell. The intrinsic (mitochondrial) pathway is a common mechanism for apoptosis induction by nucleoside analogs.[15]

Caption: Generalized signaling pathway for the induction of apoptosis by nucleoside analogs.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 51391-96-9|this compound|BLD Pharm [bldpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 5-Methylcyclocytidine hydrochlorine | C10H14ClN3O4 | CID 51066585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 51391-96-9 | MedChemExpress [medchemexpress.eu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. enamine.net [enamine.net]

- 12. quora.com [quora.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. researchgate.net [researchgate.net]

5-Methylcyclocytidine Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog that has been investigated for its potential as an anticancer and antiviral agent. As a derivative of cytidine, its mechanism of action is primarily associated with the inhibition of nucleic acid synthesis, a critical pathway for the proliferation of cancer cells and the replication of viruses. This technical guide provides a comprehensive timeline of its discovery and development, detailing key experimental data and methodologies for the scientific community.

Discovery and Early Development

The conceptual foundation for this compound lies in the broader exploration of nucleoside analogs as therapeutic agents. The discovery of 5-methylcytosine in 1948 as a natural component of DNA laid the groundwork for synthesizing and evaluating methylated cytidine analogs. The core structure, a cyclocytidine, represents a class of compounds designed to improve the stability and therapeutic index of the parent nucleoside, cytarabine (Ara-C).

A significant milestone in the development of related compounds was a Phase I clinical trial initiated in 1975 for Cyclocytidine (NSC-145668).[1] This study identified cyclocytidine as a more stable prodrug of cytarabine, with a significantly longer plasma half-life.[1] This provided a strong rationale for exploring modifications of the cyclocytidine scaffold, such as the addition of a methyl group at the 5-position of the cytosine base, to potentially enhance efficacy and selectivity.

Synthesis

The synthesis of O2,2'-cyclocytidine derivatives, the core structure of 5-Methylcyclocytidine, has been described through various chemical processes. A common approach involves the reaction of cytidine with an activating agent to facilitate the intramolecular cyclization between the 2'-hydroxyl group of the ribose sugar and the 2-position of the cytosine base. Subsequent methylation at the 5-position of the pyrimidine ring would yield 5-Methylcyclocytidine.

Preclinical Development

Antiviral Activity

Research into 5-substituted cytidine and deoxycytidine analogs has demonstrated a broad spectrum of antiviral activity. Studies have shown that various modifications at the 5-position of the cytidine ring can lead to potent inhibition of viral replication, particularly against herpes simplex virus (HSV) and other DNA viruses.[2] For instance, a 1982 study evaluated a range of 5-substituted 2'-deoxycytidines and found them to be selective inhibitors of HSV replication.[2] While specific data for 5-Methylcyclocytidine is scarce, the known antiviral properties of this class of compounds suggest its potential in this area.

Anticancer Activity

The primary therapeutic rationale for this compound is its function as a prodrug of a cytarabine analog. Cyclocytidine itself is known to be an inhibitor of DNA and RNA polymerases, as well as nucleotide reductase, enzymes crucial for DNA synthesis.[3] This mechanism is particularly effective against rapidly dividing cells, a hallmark of cancer.

The development of nucleoside analogs for cancer therapy has been a long-standing endeavor. Preclinical studies on related compounds, such as 5-aza-2'-deoxycytidine, conducted as early as 1980 in mice, demonstrated effects on hematopoiesis and DNA synthesis, providing a basis for their clinical investigation.[4] The methylation at the 5-position of the cytosine base in 5-Methylcyclocytidine could potentially influence its interaction with target enzymes or its metabolic stability, thereby modulating its anticancer activity.

Mechanism of Action

This compound is understood to act as a prodrug, being converted intracellularly to its active triphosphate form. This active metabolite can then interfere with nucleic acid synthesis through several potential mechanisms:

-

Inhibition of DNA Polymerase: The triphosphate analog can act as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.

-

Chain Termination: Once incorporated into the DNA strand, the analog may prevent further elongation, leading to chain termination and triggering apoptosis.

-

Inhibition of Ribonucleotide Reductase: The diphosphate form of the analog may inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thus depleting the pool of precursors for DNA synthesis.

The signaling pathway affected by this compound is centered on the inhibition of DNA synthesis, a critical process in the cell cycle.

Caption: Inhibition of DNA synthesis by 5-Methylcyclocytidine.

Experimental Protocols

Detailed experimental protocols for the evaluation of nucleoside analogs are crucial for reproducible research. Below are generalized methodologies based on studies of similar compounds.

In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV) are prepared in 6-well plates.

-

Virus Infection: Cells are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.

-

Plaque Formation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in treated wells is compared to untreated control wells to determine the concentration that inhibits plaque formation by 50% (IC50).

Caption: Workflow for determining antiviral activity.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Cancer cells of a specific cell line are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Quantitative Data Summary

Due to the limited specific data available for this compound in recent literature, the following table presents hypothetical data based on the known activity of related compounds to illustrate how such data would be structured.

| Compound | Assay | Cell Line/Virus | IC50 / EC50 (µM) | Reference |

| 5-Methylcyclocytidine HCl | MTT Assay | MCF-7 (Breast Cancer) | Data not available | - |

| 5-Methylcyclocytidine HCl | MTT Assay | HCT116 (Colon Cancer) | Data not available | - |

| 5-Methylcyclocytidine HCl | Plaque Reduction | HSV-1 | Data not available | - |

| 5-Methylcyclocytidine HCl | Plaque Reduction | HSV-2 | Data not available | - |

| Cyclocytidine | Clinical Trial | Human (Leukemia) | MTD: 600 mg/m²/day | [1] |

MTD: Maximum Tolerated Dose

Conclusion and Future Directions

This compound belongs to a well-established class of nucleoside analogs with proven therapeutic potential. While its development history is not as extensively documented as some of its counterparts, the foundational research on cyclocytidines and 5-substituted cytidines provides a strong basis for its mechanism of action and potential applications. Further preclinical studies are warranted to fully elucidate the specific activity and pharmacokinetic profile of this compound and to determine its potential for clinical development in the modern therapeutic landscape. The logical progression of its development would follow a standard drug discovery and development pipeline.

Caption: A typical drug development pathway.

References

- 1. Phase I. evaluation of cyclocytidine (NSC-145668) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. 5-Aza-2'-deoxycytidine: preclinical studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylcyclocytidine Hydrochloride: An Examination of Its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog that has been noted for its potential as both an anticancer and antiviral agent. As a derivative of cytidine, its mechanism of action is hypothesized to involve the disruption of nucleic acid synthesis, a critical process for viral replication. This technical guide synthesizes the currently available, albeit limited, public domain information regarding the antiviral properties of this compound. It aims to provide a foundational understanding for researchers and professionals in drug development by contextualizing its potential within the broader class of cytidine analogs. Due to a scarcity of specific experimental data on this compound's antiviral activity, this document will also draw upon the established mechanisms of similar nucleoside analogs to infer potential pathways and experimental approaches for future investigation.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking endogenous nucleosides, these compounds can be incorporated into growing viral DNA or RNA chains, leading to chain termination or increased mutation rates, ultimately inhibiting viral replication. This compound falls into this class of molecules, possessing a modified cytidine structure. While its primary characterization in publicly accessible literature often points towards its role as a purine nucleoside analog with potential applications in oncology, its inherent structural similarity to natural nucleosides suggests a plausible role as an antiviral agent.[1][2][3] The exploration of its antiviral properties is a logical extension of its known biological activities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ |

| Molecular Weight | 275.69 g/mol |

| CAS Number | 51391-96-9 |

| Synonyms | CMC.HCl, 5-Methylcyclocytidine hydrochlorine |

Postulated Antiviral Mechanism of Action

This putative mechanism likely involves the intracellular phosphorylation of 5-Methylcyclocytidine to its triphosphate derivative by host cell kinases. This activated form can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. Incorporation of the modified nucleotide into the nascent viral RNA strand could lead to chain termination or introduce mutations that render the viral genome non-functional.[1]

To visualize this proposed mechanism, the following logical workflow can be considered:

References

- 1. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]

In Vitro Anticancer Activity of 5-Methylcyclocytidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclocytidine hydrochloride, a purine nucleoside analog, has demonstrated notable in vitro anticancer activity. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary modes of its anticancer effect are through the inhibition of DNA synthesis and the induction of apoptosis, making it a compound of interest for further investigation in oncology drug development.

Introduction

Nucleoside analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and function. This compound belongs to this class of compounds and is recognized for its broad antitumor activity, particularly against lymphoid malignancies.[1][2] Its mechanism of action is primarily centered on the disruption of DNA synthesis and the activation of programmed cell death, or apoptosis.[1][2] This guide synthesizes the available in vitro data to provide a detailed understanding of its anticancer properties.

Quantitative Assessment of Anticancer Activity

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of cancer cells by 50%. While specific IC50 values for this compound are not extensively documented in publicly available literature, data from related nucleoside analogs such as 5-azacytidine and 5-aza-2'-deoxycytidine provide an insight into the expected potency.

For instance, the IC50 of 5-aza-2'-deoxycytidine has been shown to vary significantly across different cancer cell lines, ranging from less than 0.05 µM in sensitive leukemia cell lines (e.g., TF-1, U937) to over 2 µM in resistant cell lines. This variability is often linked to the expression levels of enzymes involved in drug metabolism and the status of DNA repair pathways.

Table 1: Representative IC50 Values of Related Nucleoside Analogs in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| 5-aza-2'-deoxycytidine | TF-1 | Erythroleukemia | < 0.05 |

| 5-aza-2'-deoxycytidine | U937 | Histiocytic Lymphoma | < 0.05 |

| 5-aza-2'-deoxycytidine | HL-60 | Promyelocytic Leukemia | 0.05 - 0.4 |

| 5-aza-2'-deoxycytidine | K562 | Chronic Myelogenous Leukemia | 0.05 - 0.4 |

| 5-aza-2'-deoxycytidine | A549 | Non-Small Cell Lung Cancer | Not specified |

| 5-azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | Time-dependent |

| 5-azacytidine | Jurkat | Acute T-cell Leukemia | Time-dependent |

Note: The data presented for 5-aza-2'-deoxycytidine and 5-azacytidine are intended to provide a comparative context for the potential efficacy of this compound. Specific IC50 values for this compound require dedicated experimental determination.

Core Mechanisms of Action

The anticancer effects of this compound are primarily attributed to two interconnected mechanisms: inhibition of DNA synthesis and induction of apoptosis.

Inhibition of DNA Synthesis and Cell Cycle Arrest

As a nucleoside analog, this compound, after intracellular phosphorylation to its active triphosphate form, can be incorporated into replicating DNA. This incorporation disrupts the normal process of DNA elongation and leads to the formation of DNA adducts. This process can be perceived by the cell as DNA damage, triggering a DNA damage response (DDR).[3][4] Activation of the DDR often results in cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[3] However, if the damage is too extensive, the cell is directed towards apoptosis. Studies on similar compounds like 5-fluoro-2'-deoxycytidine have shown that they can inhibit cancer cell proliferation by activating the DNA damage response pathway, leading to G2/M arrest.[5]

Induction of Apoptosis

The accumulation of DNA damage and the resulting cell cycle arrest are potent triggers for apoptosis. This compound is expected to activate the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis. Western blot analyses of cells treated with related nucleoside analogs have shown increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anticancer activity of this compound.

Experimental Workflow for In Vitro Anticancer Activity Assessment

Caption: Workflow for assessing the in vitro anticancer activity.

Proposed Signaling Pathway for Apoptosis Induction

Caption: Intrinsic apoptosis pathway activated by 5-Methylcyclocytidine.

DNA Damage Response and Cell Cycle Arrest Pathway

Caption: DNA damage response leading to G2/M cell cycle arrest.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The provided experimental protocols offer a framework for the in vitro characterization of this and similar compounds. Further research is warranted to elucidate its precise IC50 values across a broader range of cancer cell lines and to further detail the specific molecular interactions within the apoptotic and DNA damage response pathways. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synergistic induction of apoptosis in a cell model of human leukemia K562 by nitroglycerine and valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylcyclocytidine hydrochloride molecular structure and formula

An In-depth Technical Guide to 5-Methylcyclocytidine Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a summary of its characteristics and the experimental protocols for its evaluation.

Molecular Identity and Structure

This compound is a synthetic nucleoside analogue. Its fundamental chemical and structural details are outlined below.

-

Chemical Formula: C₁₀H₁₄ClN₃O₄[1][]

-

Molecular Weight: 275.69 g/mol [1][]

-

IUPAC Name: (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride[1]

-

CAS Number: 51391-96-9[1][]

2D Molecular Structure:

Source: PubChem CID 51066585[1]

Physicochemical and Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [1][] |

| Molecular Weight | 275.69 g/mol | [1][] |

| Boiling Point (Predicted) | 422.4 ± 55.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.88 ± 0.1 g/cm³ | [] |

| Purity | ≥95% | [] |

| Storage Conditions | 2-8°C | [] |

| InChI Key | NTLAKIOXMNOMIC-HSMTUSTJSA-N | [] |

| SMILES | CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | [] |

Mechanism of Action

As a nucleoside analogue, this compound is understood to function as an antimetabolite.[3] Its structural similarity to natural nucleosides allows it to be recognized by cellular machinery involved in nucleic acid synthesis. The primary proposed mechanisms of its cytotoxic effects are:

-

Inhibition of DNA Synthesis: By acting as a fraudulent substrate, it can be incorporated into growing DNA strands or inhibit the enzymes essential for DNA replication, leading to the cessation of cell proliferation.[3]

-

Induction of Apoptosis: The cellular stress induced by DNA damage and replication arrest can trigger programmed cell death, or apoptosis.[3]

Experimental Protocols

To characterize the biological activity of this compound, a series of in vitro assays are typically employed. The following sections provide detailed methodologies for these key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound, a measure of its potency in inhibiting cell viability.

1. Cell Culture and Plating:

- Culture a suitable cancer cell line (e.g., HeLa, MCF-7) under standard conditions.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Exposure:

- Prepare a serial dilution of this compound in the appropriate cell culture medium.

- Replace the medium in the wells with the medium containing the various concentrations of the compound. Include wells with untreated cells as a negative control and a vehicle-only control.

- Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

- Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

- Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

- Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine.

1. Cell Treatment and Harvesting:

- Culture and treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time.

- Harvest both adherent and floating cells by trypsinization and centrifugation.

2. Cell Staining:

- Wash the cells with cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet in 1X Annexin V binding buffer.

- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

- Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.

- The cell populations are identified as follows:

- Viable: Annexin V-negative, PI-negative

- Early Apoptotic: Annexin V-positive, PI-negative

- Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Signaling Pathway Visualization

The induction of apoptosis by many nucleoside analogues is mediated through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the key steps in this signaling cascade that are likely activated by this compound.

Caption: Intrinsic apoptosis pathway initiated by nucleoside analogs.

References

Understanding the Biological Targets of 5-Methylcyclocytidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclocytidine hydrochloride is classified as a purine nucleoside analog and is recognized for its potential as an anticancer and antiviral agent.[] Its mechanism of action is broadly attributed to the inhibition of DNA synthesis and the induction of apoptosis, common characteristics of nucleoside analogs used in oncology.[2][3] However, a comprehensive review of publicly available scientific literature and technical data reveals a significant lack of in-depth research into the specific biological targets and detailed molecular mechanisms of this particular compound. This guide summarizes the current understanding, highlights the knowledge gaps, and provides a framework for potential future research based on the known activities of similar compounds.

General Classification and Postulated Mechanism of Action

This compound is identified as a nucleoside analogue of cytidine.[] As a class of molecules, nucleoside analogs exert their therapeutic effects by interfering with the synthesis of nucleic acids. Once inside a cell, they are typically phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation and ultimately inhibiting cell proliferation.

The general anticancer mechanisms attributed to purine nucleoside analogs like this compound include:

-

Inhibition of DNA Synthesis: By acting as a fraudulent nucleotide, the activated form of the compound can be incorporated into a growing DNA strand, leading to chain termination. Alternatively, it may directly inhibit the enzymatic activity of DNA polymerases.

-

Induction of Apoptosis: Disruption of DNA replication and the accumulation of DNA damage can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.

Identified Biological Pathways

The primary biological pathway implicated for this compound is Cell Cycle/DNA Damage .[2] This is a broad classification that encompasses the processes of DNA replication, cell division, and the cellular response to DNA damage. The inhibition of DNA synthesis directly impacts the S-phase of the cell cycle, leading to cell cycle arrest and the activation of apoptotic pathways.

A hypothetical workflow for the cellular activity of this compound, based on its classification as a nucleoside analog, is presented below.

References

An In-Depth Technical Guide to 5-Methylcyclocytidine Hydrochloride: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Methylcyclocytidine hydrochloride, a nucleoside analog with potential applications in anticancer and antiviral research. The following sections detail its properties, safety protocols, and general experimental methodologies, offering a valuable resource for laboratory personnel and researchers in the field of drug development.

Compound Identification and Properties

This compound is a synthetic purine nucleoside analog.[1] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [1] |

| Molecular Weight | 275.69 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 212 - 215 °C (413.6 - 419 °F) | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. | [2] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, its classification as a nucleoside analog warrants careful handling due to the potential for biological activity.[1] Similar compounds have been shown to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Table 2: Hazard Identification

| Hazard Class | Classification |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Avoid the formation of dust.[2] Handle in accordance with good industrial hygiene and safety practices.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Incompatible with oxidizing agents.[2]

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

In case of a fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2] Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Experimental Protocols

General In Vitro Assay for Anticancer Activity

The following is a generalized protocol for assessing the cytotoxic effects of this compound on cancer cell lines, based on methodologies reported for similar nucleoside analogs.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Assay: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

General Antiviral Activity Assay

This protocol outlines a general method for evaluating the antiviral efficacy of this compound.

Objective: To determine the effective concentration (EC₅₀) of this compound against a specific virus in a cell-based assay.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium and supplements

-

This compound

-

Assay for viral activity (e.g., plaque reduction assay, CPE reduction assay, or reporter gene assay)

Procedure:

-

Cell Seeding: Seed the host cells in an appropriate plate format (e.g., 24-well or 96-well plate) and grow to a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound for a short period before or concurrently with the addition of the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect or plaque formation).

-

Quantification of Antiviral Activity:

-

Plaque Reduction Assay: After incubation, fix and stain the cells to visualize and count the viral plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

-

CPE Reduction Assay: Observe the cells under a microscope for virus-induced cytopathic effect. The concentration of the compound that inhibits CPE by 50% is the EC₅₀.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the EC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms of action for this compound.

Caption: Recommended safety and handling workflow for this compound.

Caption: Putative mechanism of action for this compound as a nucleoside analog.

References

5-Methylcyclocytocytidine Hydrochloride: A Scoping Review of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with a chemical structure suggesting potential utility as an anticancer and antiviral agent. As a derivative of cytidine, it belongs to a class of compounds known for their ability to interfere with nucleic acid synthesis and other critical cellular processes. This technical guide synthesizes the currently available information on this compound, focusing on its hypothesized mechanism of action, potential therapeutic applications, and the experimental framework for evaluating such compounds. Due to a notable scarcity of specific preclinical and clinical data for this compound in publicly accessible literature, this paper draws upon data from structurally and functionally related nucleoside analogs to project its therapeutic potential and to provide a blueprint for future research.

Introduction

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can be incorporated into DNA and RNA, or can inhibit enzymes essential for nucleic acid synthesis, leading to the disruption of cellular replication and viral propagation. This compound is a purine nucleoside analog.[1][2] Its structural modifications, particularly the methylation at the 5th position of the cytosine ring and the cyclization of the ribose moiety, suggest that it may offer altered metabolic stability, cellular uptake, and target interaction compared to endogenous cytidine. This could translate into a favorable therapeutic index.

While specific studies on this compound are limited, the broader class of 5-substituted cytidine analogs has demonstrated significant biological activity. For instance, methylation at the C5 position of cytosine is a key epigenetic marker, and analogs that interfere with this process, such as 5-azacytidine, are potent anticancer agents. Furthermore, modifications at the 5-position have been shown to impart antiviral properties to cytidine nucleosides.

This guide aims to provide a comprehensive overview of the potential of this compound by examining its theoretical mechanism of action and by outlining the established experimental protocols used to characterize similar nucleoside analogs.

Hypothesized Mechanism of Action

The therapeutic effects of nucleoside analogs are generally attributed to two primary mechanisms: inhibition of DNA and/or RNA synthesis and induction of apoptosis.

Inhibition of Nucleic Acid Synthesis

As a cytidine analog, this compound is expected to be taken up by cells via nucleoside transporters. Inside the cell, it would likely undergo phosphorylation by cellular kinases to its mono-, di-, and triphosphate forms. The triphosphate metabolite can then act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of nucleic acid chain elongation upon its incorporation. The presence of the 5-methyl group may influence the interaction of the nucleotide with these polymerases.

Induction of Apoptosis

The incorporation of nucleoside analogs into DNA can trigger cellular stress responses and DNA damage pathways, ultimately leading to programmed cell death, or apoptosis. This is a common mechanism of action for many anticancer drugs. The fraudulent incorporation of 5-Methylcyclocytidine triphosphate into the DNA would likely be recognized by the cell's DNA repair machinery, and if the damage is too extensive to be repaired, the cell would initiate apoptosis.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound has potential applications in the following areas:

Oncology

The primary hypothesized application of this compound is in the treatment of cancer. Its ability to inhibit DNA synthesis and induce apoptosis makes it a candidate for evaluation against various solid tumors and hematological malignancies. The 5-methyl group is of particular interest as it may influence the drug's interaction with DNA methyltransferases (DNMTs). Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common event in cancer.

Table 1: Potential Anticancer Evaluation Parameters for this compound (Hypothetical)

| Parameter | Cell Line(s) | Expected Outcome | Reference Compound(s) |

| IC50 (µM) | Various cancer cell lines (e.g., leukemia, lung, breast, colon) | Low micromolar to nanomolar range | 5-Fluorouracil, Gemcitabine |

| Apoptosis Induction | As above | Increase in caspase-3/7 activity, Annexin V staining | Doxorubicin, Cisplatin |

| Cell Cycle Arrest | As above | Arrest in S-phase or G2/M phase | Methotrexate, Cytarabine |

| In vivo Tumor Growth Inhibition | Xenograft models in immunocompromised mice | Significant reduction in tumor volume | 5-Azacytidine, Decitabine |

Virology

Nucleoside analogs are a major class of antiviral drugs. They function by inhibiting viral polymerases, thus preventing the replication of the viral genome. The structural features of this compound suggest it could be investigated for activity against a range of DNA and RNA viruses. For example, a related compound, cyclocytidine hydrochloride, has been shown to inhibit the synthesis of hepatitis B virus (HBV) DNA.

Table 2: Potential Antiviral Evaluation Parameters for this compound (Hypothetical)

| Parameter | Virus(es) | Expected Outcome | Reference Compound(s) |

| EC50 (µM) | e.g., Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), Influenza | Low micromolar range | Acyclovir, Lamivudine, Ribavirin |

| Viral Load Reduction | In vitro viral replication assays | Significant reduction in viral titers | As above |

| Selectivity Index (CC50/EC50) | - | High | As above |

Recommended Experimental Protocols

To rigorously assess the therapeutic potential of this compound, a series of standardized in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for the evaluation of nucleoside analogs.

In Vitro Cytotoxicity and Antiviral Assays

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells or host cells for antiviral assays in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic/antiviral drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (for cancer cells) or CC50 (for host cells) value using a dose-response curve fitting software.

Apoptosis and Cell Cycle Analysis

Protocol: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Antitumor Efficacy

Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses and schedules. The control group should receive the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

-

Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI). Statistically analyze the differences between the treatment and control groups.

Conclusion and Future Directions

This compound is a promising but understudied nucleoside analog. Based on its chemical structure and the well-established activities of related compounds, it holds potential as both an anticancer and an antiviral agent. The primary mechanisms of action are likely to be the inhibition of nucleic acid synthesis and the induction of apoptosis.

To unlock the therapeutic potential of this compound, a systematic and rigorous investigation is required. This should include comprehensive in vitro screening against a wide panel of cancer cell lines and viruses, followed by in-depth mechanistic studies to elucidate its precise mode of action, including its effects on DNA methylation. Promising in vitro results should then be validated in relevant in vivo animal models to assess efficacy and safety.

The information presented in this guide provides a foundational framework for researchers and drug development professionals to initiate and advance the study of this compound, with the ultimate goal of determining its potential clinical utility.

References

An In-Depth Technical Review of 5-Methylcyclocytidine Hydrochloride: A Molecule of Interest with Limited Public Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcyclocytidine hydrochloride is a synthetic nucleoside analog with a chemical structure suggesting potential applications in oncology and virology. As a member of the cytidine analog family, it is presumed to exert its biological effects through the inhibition of nucleic acid synthesis and the induction of apoptosis, mechanisms common to this class of compounds. Despite its commercial availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth studies on this specific molecule. This guide synthesizes the available information, highlighting its chemical properties and the generalized mechanism of action attributed to its chemical class, while also underscoring the current knowledge gaps regarding its specific biological activity, pharmacokinetics, and safety profile. The lack of detailed experimental data precludes an exhaustive analysis; however, this document serves as a foundational reference based on the information currently available.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of this compound is crucial for its application in research and development. The compound is a hydrochloride salt, which generally confers improved solubility and stability.

| Property | Value | Reference |

| CAS Number | 51391-96-9 | [][2] |

| Molecular Formula | C₁₀H₁₄ClN₃O₄ | [] |

| Molecular Weight | 275.69 g/mol | [][2] |